molecular formula C18H24N2O6S2 B1231426 N-(2-methoxyethyl)-4-[4-(2-methoxyethylsulfamoyl)phenyl]benzenesulfonamide

N-(2-methoxyethyl)-4-[4-(2-methoxyethylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B1231426
M. Wt: 428.5 g/mol
InChI Key: OXWJAGUCBGEUKV-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-[4-(2-methoxyethylsulfamoyl)phenyl]benzenesulfonamide is a member of biphenyls.

Scientific Research Applications

Structural Analysis and Molecular Conformation

Research on related arylsulfonamide compounds has highlighted the significance of molecular structure in determining their properties and interactions. For example, the study of two arylsulfonamide para-alkoxychalcones showed how a single methylene group can influence molecular conformation and crystal structure. These findings underscore the importance of structural analysis in understanding the behavior and potential applications of compounds like N-(2-methoxyethyl)-4-[4-(2-methoxyethylsulfamoyl)phenyl]benzenesulfonamide in scientific research (de Castro et al., 2013).

Application in Photodynamic Therapy

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown promising applications in photodynamic therapy, particularly for cancer treatment. These derivatives have been noted for their high singlet oxygen quantum yield and favorable photodegradation, making them potential candidates for Type II photosensitizers in cancer therapy (Pişkin et al., 2020).

Antibacterial Properties

Research has also been conducted on benzenesulfonamides with the aim of developing antibacterial agents. For instance, a study synthesized a series of N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides, demonstrating their potential as suitable inhibitors of bacterial strains like Escherichia coli (Abbasi et al., 2019).

Herbicide Selectivity

The metabolism of chlorsulfuron, a compound related to this compound, has been studied for its selectivity as a herbicide in cereals. This research underscores the potential of such compounds in selective herbicide applications (Sweetser et al., 1982).

Cognitive Enhancing Properties

Further research into compounds structurally similar to this compound has found applications in enhancing cognitive properties. One such study investigated a compound for its potential in improving cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Properties

Molecular Formula

C18H24N2O6S2

Molecular Weight

428.5 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-[4-(2-methoxyethylsulfamoyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H24N2O6S2/c1-25-13-11-19-27(21,22)17-7-3-15(4-8-17)16-5-9-18(10-6-16)28(23,24)20-12-14-26-2/h3-10,19-20H,11-14H2,1-2H3

InChI Key

OXWJAGUCBGEUKV-UHFFFAOYSA-N

SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCOC

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCOC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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